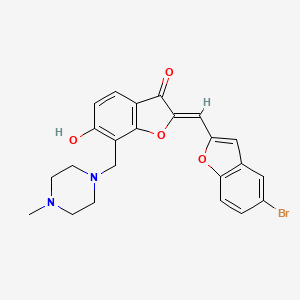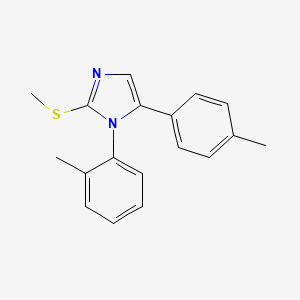
2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains methylthio and tolyl groups. The presence of these groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the imidazole ring and the attached groups. The presence of the nitrogen atoms in the ring can result in the formation of hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the attached groups. The nitrogen atoms in the ring can act as nucleophiles in reactions, and the methylthio and tolyl groups can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the attached groups. For example, the compound’s solubility, melting point, and boiling point would be affected by these groups .Mecanismo De Acción
Target of Action
The primary targets of the compound 1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole, also known as 2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole, are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, its potent cytotoxic effects against cancer cells and antimicrobial activity against bacterial and fungal strains make it a versatile compound for a range of scientific research applications. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities for commercial use.
Direcciones Futuras
There are several potential future directions for research on 2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole, including further studies on its mechanism of action and potential use as an anticancer, antimicrobial, and neuroprotective agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for these various applications, as well as its potential side effects and toxicity. Overall, this compound is a promising compound for pharmaceutical research and has the potential to lead to the development of new and effective treatments for a range of diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole can be achieved through a variety of methods, including the reaction of o-toluidine and p-toluidine with carbon disulfide and sodium hydroxide. This reaction produces the intermediate compound 2-(methylthio)-1-(o-tolyl)-2-imidazolidinone, which can be further reacted with para-tolyl isocyanate to yield the final product.
Aplicaciones Científicas De Investigación
2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole has been studied for its potential use in a variety of scientific research applications, including as an anticancer agent, an antimicrobial agent, and a potential treatment for Alzheimer's disease. Several studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, suggesting its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13-8-10-15(11-9-13)17-12-19-18(21-3)20(17)16-7-5-4-6-14(16)2/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRQQFRVAISRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
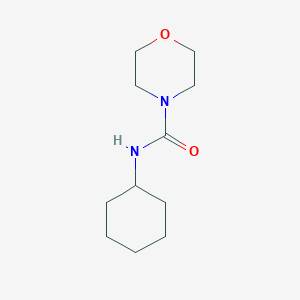
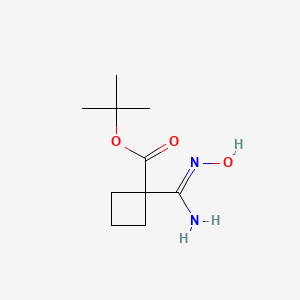
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2935644.png)
![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)
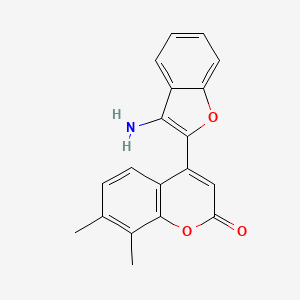

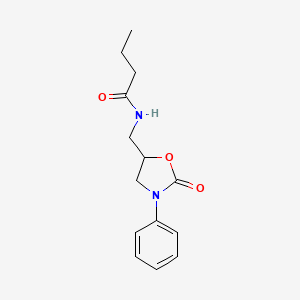
![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)
![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)
